![molecular formula C7H8BrN3O B13282198 1-(6-Bromo-4-methylpyridin-3-yl)urea](/img/structure/B13282198.png)
1-(6-Bromo-4-methylpyridin-3-yl)urea
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Overview
Description
1-(6-Bromo-4-methylpyridin-3-yl)urea is a chemical compound that belongs to the class of substituted ureas It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position of a pyridine ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 6-bromo-4-methylpyridin-3-amine with an isocyanate derivative can yield the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene or its derivatives. The reaction of 6-bromo-4-methylpyridin-3-amine with phosgene, followed by treatment with ammonia or an amine, can produce the desired urea compound. This method, while efficient, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-methylpyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the urea compound.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s bromine and methyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-4-methylpyridin-3-yl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoro-4-methylpyridin-3-yl)urea: Contains a fluorine atom instead of bromine.
1-(6-Iodo-4-methylpyridin-3-yl)urea: Contains an iodine atom instead of bromine.
Uniqueness
1-(6-Bromo-4-methylpyridin-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in distinct chemical and biological activities .
Properties
Molecular Formula |
C7H8BrN3O |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)urea |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-6(8)10-3-5(4)11-7(9)12/h2-3H,1H3,(H3,9,11,12) |
InChI Key |
BUOBANYNQLPBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)N)Br |
Origin of Product |
United States |
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